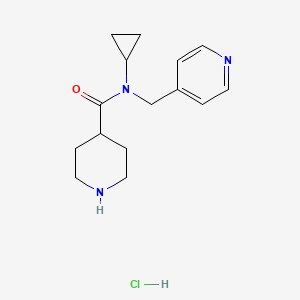
methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential applications. This compound features a cyclopropylsulfamoyl group attached to an indene carboxylate backbone, which imparts distinct chemical properties and biological activities.
Métodos De Preparación
The synthesis of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the indene backbone: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the carboxylate group: This step often involves esterification reactions.
Attachment of the cyclopropylsulfamoyl group: This is usually done through sulfonamide formation reactions, where a cyclopropylamine derivative reacts with a sulfonyl chloride intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The cyclopropylsulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in cell proliferation and inflammation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Methyl 4-(N-cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared with other sulfonamide derivatives and indene carboxylates. Similar compounds include:
4-(N-Cyclopropylsulfamoyl)-2-methylphenylboronic acid: Known for its use in medicinal chemistry.
N-Cyclopropyl-4-fluorobenzenesulfonamide: Studied for its biological activities.
4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H17NO4S |
|---|---|
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
methyl 4-(cyclopropylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C14H17NO4S/c1-19-14(16)10-7-9-3-2-4-13(12(9)8-10)20(17,18)15-11-5-6-11/h2-4,10-11,15H,5-8H2,1H3 |
Clave InChI |
JIGDTDHEXZFZBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)







